molecular formula C17H14N4O4S B10953433 3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide

3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10953433
M. Wt: 370.4 g/mol
InChI Key: BNKHNEBGVXJUCP-UHFFFAOYSA-N
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Description

3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a phenylsulfanyl group

Preparation Methods

The synthesis of 3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitro and phenylsulfanyl groups. One common synthetic route involves the reaction of 3-methoxy-4-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The phenylsulfanyl group is introduced through a nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to increase efficiency and yield.

Chemical Reactions Analysis

3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

3-methoxy-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

3-methoxy-4-nitro-N-(2-phenylsulfanylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H14N4O4S/c1-25-17-15(21(23)24)14(19-20-17)16(22)18-12-9-5-6-10-13(12)26-11-7-3-2-4-8-11/h2-10H,1H3,(H,18,22)(H,19,20)

InChI Key

BNKHNEBGVXJUCP-UHFFFAOYSA-N

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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